molecular formula C23H23NO2 B4208151 N~1~-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide

N~1~-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide

Cat. No.: B4208151
M. Wt: 345.4 g/mol
InChI Key: BKHOHQTYCKWXEO-UHFFFAOYSA-N
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Description

N~1~-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3,5-dimethylphenyl group and a 3-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Substitution with 3,5-Dimethylphenyl Group:

    Attachment of 3-Methylphenoxy Methyl Group: The final step involves the reaction of the intermediate product with 3-methylphenol and formaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N1-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

N~1~-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethylphenyl)thiourea: Similar in structure but contains a thiourea group instead of a benzamide group.

    N-(3,5-Dimethylphenyl)-3-phenylacrylamide: Contains a phenylacrylamide group instead of a benzamide group.

Uniqueness

N~1~-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide is unique due to its specific substitution pattern and the presence of both 3,5-dimethylphenyl and 3-methylphenoxy methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-16-5-4-6-22(14-16)26-15-19-7-9-20(10-8-19)23(25)24-21-12-17(2)11-18(3)13-21/h4-14H,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHOHQTYCKWXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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